molecular formula C13H19N3S B2855485 N-benzyl-4-methylpiperazine-1-carbothioamide CAS No. 21492-31-9

N-benzyl-4-methylpiperazine-1-carbothioamide

Cat. No. B2855485
CAS RN: 21492-31-9
M. Wt: 249.38
InChI Key: FKHHRFNRWWHCBQ-UHFFFAOYSA-N
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Description

“N-benzyl-4-methylpiperazine-1-carbothioamide” is a derivative of benzylpiperazine . It is a thiourea derivative, with the molecular formula C13H19N3S .


Molecular Structure Analysis

The molecular structure of “N-benzyl-4-methylpiperazine-1-carbothioamide” is characterized by significant conformational differences among the three independent molecules in its asymmetric unit . The dihedral angles between the thiourea groups and the phenyl rings are 52.10 (5), 63.29 (5), and 66.46 (6)° in molecules A, B, and C, respectively .

Scientific Research Applications

Molecular Structure Analysis

This compound’s unique molecular structure, characterized by the presence of a piperazine ring and a thioamide group, makes it an interesting subject for crystallography studies. Researchers can explore its conformational dynamics, intermolecular interactions, and potential for forming supramolecular assemblies .

properties

IUPAC Name

N-benzyl-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-15-7-9-16(10-8-15)13(17)14-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHHRFNRWWHCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-methylpiperazine-1-carbothioamide

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